molecular formula C12H17N5O3 B1417686 Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate CAS No. 1015856-23-1

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate

Cat. No.: B1417686
CAS No.: 1015856-23-1
M. Wt: 279.3 g/mol
InChI Key: QRVYYVROVBNMMN-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate, known by its CAS number 1015856-23-1, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, enzyme interactions, and agricultural chemistry.

  • Molecular Formula : C12H17N5O3
  • Molecular Weight : 279.3 g/mol
  • CAS Number : 1015856-23-1
  • IUPAC Name : tert-butyl ((1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)carbamate

Pharmaceutical Development

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is primarily recognized for its role in developing anti-cancer and anti-inflammatory drugs. Its unique pyrazolo-pyrimidine structure enhances therapeutic efficacy by acting on specific biological targets.

Case Study: Anti-Cancer Properties

Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine exhibit potent anti-cancer activity. A study demonstrated that modifications to the pyrazolo-pyrimidine core significantly enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Enzyme Interactions

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool in understanding cellular mechanisms.

Example: Phosphodiesterase Inhibition

A relevant study explored the inhibition of phosphodiesterase enzymes by compounds similar to tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate. These enzymes are crucial in various physiological processes, including vasodilation and neurotransmission. The findings suggest that this compound could potentially modulate these pathways effectively .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its structural properties allow it to target specific pests while minimizing environmental impact.

Research Findings

Studies have shown that compounds with similar structures can improve crop protection products. They exhibit selective toxicity towards pests while being less harmful to beneficial organisms .

Applications Summary Table

Application AreaDescription
Pharmaceuticals Key intermediate in anti-cancer and anti-inflammatory drug synthesis
Biochemical Research Studies on enzyme interactions and metabolic pathways
Agricultural Chemistry Development of agrochemicals targeting specific pests
Material Science Incorporation into polymers for enhanced durability
Analytical Chemistry Reference standard in analytical methods for quality control

Properties

IUPAC Name

tert-butyl N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)13-6-8-15-9-7(10(18)16-8)5-14-17(9)4/h5H,6H2,1-4H3,(H,13,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYYVROVBNMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672833
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-23-1
Record name 1,1-Dimethylethyl N-[(4,5-dihydro-1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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